molecular formula C15H19BN2O2 B15248215 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine

Cat. No.: B15248215
M. Wt: 270.14 g/mol
InChI Key: SBTURFOVWQKQCT-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine is an organic compound that features a boron-containing dioxaborolane ring attached to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine typically involves the formation of the dioxaborolane ring followed by its attachment to the isoquinoline structure. One common method involves the reaction of isoquinoline derivatives with boronic acids or boronate esters under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to modify the isoquinoline ring.

    Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boron center typically yields boronic acids, while substitution reactions can lead to various functionalized isoquinoline derivatives .

Scientific Research Applications

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The isoquinoline moiety can interact with biological targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Uniqueness

What sets 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine apart from similar compounds is its unique combination of the dioxaborolane ring and the isoquinoline structure. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-18-13(17)12(10)9-11/h5-9H,1-4H3,(H2,17,18)

InChI Key

SBTURFOVWQKQCT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3N

Origin of Product

United States

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